molecular formula C21H20F3NO4 B8090231 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6,6,6-trifluorohexanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6,6,6-trifluorohexanoic acid

Cat. No.: B8090231
M. Wt: 407.4 g/mol
InChI Key: RVXLFAQYYCBCAT-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6,6,6-trifluorohexanoic acid is a synthetic compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions .

Preparation Methods

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6,6,6-trifluorohexanoic acid typically involves the protection of the amino group of the amino acid with the Fmoc group. This can be achieved through the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The protected amino acid is then reacted with trifluoroacetic acid to introduce the trifluorohexanoic acid moiety.

Chemical Reactions Analysis

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6,6,6-trifluorohexanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium azide (NaN3), isobutoxycarbonyl chloride (IBC-Cl), and piperidine . Major products formed from these reactions include deprotected amino acids and substituted derivatives.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6,6,6-trifluorohexanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6,6,6-trifluorohexanoic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group can be removed under mild conditions using piperidine, allowing for the selective deprotection of the amino group . This enables the sequential addition of amino acids to form peptides.

Comparison with Similar Compounds

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6,6,6-trifluorohexanoic acid is unique due to the presence of the trifluorohexanoic acid moiety, which imparts specific chemical properties such as increased stability and reactivity. Similar compounds include:

These compounds share the Fmoc protecting group but differ in the nature of the attached functional groups, which can influence their reactivity and applications.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6,6,6-trifluorohexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3NO4/c22-21(23,24)11-5-10-18(19(26)27)25-20(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXLFAQYYCBCAT-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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